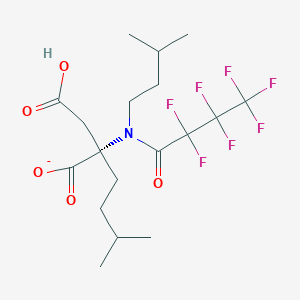
Bis(3-methylbutyl) N-(2,2,3,3,4,4,4-heptafluorobutanoyl)aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-methylbutyl) N-(2,2,3,3,4,4,4-heptafluorobutanoyl)aspartate is a synthetic organic compound with the molecular formula C18H26F7NO5
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts such as sulfuric acid and the application of heat to drive the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Bis(3-methylbutyl) N-(2,2,3,3,4,4,4-heptafluorobutanoyl)aspartate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the heptafluorobutanoyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Bis(3-methylbutyl) N-(2,2,3,3,4,4,4-heptafluorobutanoyl)aspartate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Bis(3-methylbutyl) N-(2,2,3,3,4,4,4-heptafluorobutanoyl)aspartate involves its interaction with specific molecular targets, such as enzymes and receptors. The heptafluorobutanoyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biochemical pathways. This interaction can result in various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Bis(3-methylbutyl) phthalate: Similar in structure but lacks the heptafluorobutanoyl group.
Bis(3-methylbutyl) ether: Contains similar alkyl groups but differs in functional groups.
Bis(3-methylbutyl) disulfide: Contains sulfur atoms instead of the heptafluorobutanoyl group
Uniqueness
The presence of the heptafluorobutanoyl group in Bis(3-methylbutyl) N-(2,2,3,3,4,4,4-heptafluorobutanoyl)aspartate imparts unique chemical and physical properties, such as increased hydrophobicity and enhanced binding affinity to molecular targets.
Properties
Molecular Formula |
C18H25F7NO5- |
|---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
(2S)-2-(carboxymethyl)-2-[2,2,3,3,4,4,4-heptafluorobutanoyl(3-methylbutyl)amino]-5-methylhexanoate |
InChI |
InChI=1S/C18H26F7NO5/c1-10(2)5-7-15(14(30)31,9-12(27)28)26(8-6-11(3)4)13(29)16(19,20)17(21,22)18(23,24)25/h10-11H,5-9H2,1-4H3,(H,27,28)(H,30,31)/p-1/t15-/m0/s1 |
InChI Key |
CNJOEFJURVXTNT-HNNXBMFYSA-M |
Isomeric SMILES |
CC(C)CC[C@](CC(=O)O)(C(=O)[O-])N(CCC(C)C)C(=O)C(C(C(F)(F)F)(F)F)(F)F |
Canonical SMILES |
CC(C)CCC(CC(=O)O)(C(=O)[O-])N(CCC(C)C)C(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















